molecular formula C6H4ClIN4 B3032377 6-chloro-3-iodo-1-methyl-1H-Pyrazolo[3,4-b]pyrazine CAS No. 1539296-66-6

6-chloro-3-iodo-1-methyl-1H-Pyrazolo[3,4-b]pyrazine

Cat. No.: B3032377
CAS No.: 1539296-66-6
M. Wt: 294.48
InChI Key: LHMOBUPTUGNVJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-3-iodo-1-methyl-1H-Pyrazolo[3,4-b]pyrazine is a useful research compound. Its molecular formula is C6H4ClIN4 and its molecular weight is 294.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Synthesis and Biological Evaluation : Research led by Zaki et al. (2020) involved synthesizing a series of 5-amino-6-substituted-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazines with potential applications in anticancer and antimicrobial treatments. These compounds exhibited remarkable activity against various pathogenic strains of bacteria and fungi, as well as promising action against colon and breast cancer cells (Zaki et al., 2020).

  • Antimicrobial and Antifungal Properties : El‐Emary (2006) synthesized new derivatives of pyrazolo[3,4-b]pyrazine, evaluating them for antifungal and antibacterial activities. These derivatives showed significant potential in combating fungal and bacterial infections (El‐Emary, 2006).

Synthesis Techniques and Functionalization

  • Novel Synthesis Approaches : Research by Kamal El‐Dean et al. (2018) focused on synthesizing novel 6-functionalized-5-amino-3-methyl-1-phenyl-1H-furo[3,2-e]pyrazolo[3,4-b]pyrazines, showcasing a variety of synthesis techniques for these compounds. These findings may facilitate further pharmacological studies of these molecules (El‐Dean et al., 2018).

  • Efficient Coupling Reactions : Lavecchia et al. (2004) developed a method to create 3-iodo-1H-pyrazolo[3,4-b]pyridines through iododediazonation of 3-amino-1H-pyrazolo[3,4-b]pyridines. This research opened up possibilities for efficient coupling reactions under various conditions, offering insights into the synthesis of these compounds (Lavecchia et al., 2004).

Anticancer Activity

  • Evaluation Against Cancer Cell Lines : A study by Aggarwal et al. (2021) synthesized polyfunctionalized pyrazolo[3,4-b]pyridines and evaluated their anti-cancer activity against human cancer cell lines. The research identified specific compounds with significant cytotoxicity, comparable to standard drugs like doxorubicin (Aggarwal et al., 2021).

Antifungal and Antibacterial Efficacy

  • Synthesis and Antimicrobial Evaluation : Altalbawy (2013) prepared novel bis-α,β-unsaturated ketones, nicotinonitrile, and pyrazolo[3,4-b]pyridine derivatives, which were tested for their antimicrobial efficacy. Some of these compounds displayed promising antibacterial and antifungal activities (Altalbawy, 2013).

  • Synthesis and Bioactivity of Pyrazole Derivatives : Wu et al. (2012) synthesized novel pyrazole acyl thiourea derivatives with potential antifungal activities. These compounds showed effectiveness against various fungal pathogens in preliminary tests (Wu et al., 2012).

Safety and Hazards

The safety and hazards associated with “6-chloro-3-iodo-1-methyl-1H-Pyrazolo[3,4-b]pyrazine” are not explicitly mentioned in the available sources .

Future Directions

The future directions for the research and development of “6-chloro-3-iodo-1-methyl-1H-Pyrazolo[3,4-b]pyrazine” are not explicitly mentioned in the available sources .

Properties

IUPAC Name

6-chloro-3-iodo-1-methylpyrazolo[3,4-b]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClIN4/c1-12-6-4(5(8)11-12)9-2-3(7)10-6/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHMOBUPTUGNVJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=CN=C2C(=N1)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClIN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801221435
Record name 6-Chloro-3-iodo-1-methyl-1H-pyrazolo[3,4-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801221435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1539296-66-6
Record name 6-Chloro-3-iodo-1-methyl-1H-pyrazolo[3,4-b]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1539296-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-3-iodo-1-methyl-1H-pyrazolo[3,4-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801221435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-3-iodo-1-methyl-1H-Pyrazolo[3,4-b]pyrazine
Reactant of Route 2
Reactant of Route 2
6-chloro-3-iodo-1-methyl-1H-Pyrazolo[3,4-b]pyrazine
Reactant of Route 3
Reactant of Route 3
6-chloro-3-iodo-1-methyl-1H-Pyrazolo[3,4-b]pyrazine
Reactant of Route 4
6-chloro-3-iodo-1-methyl-1H-Pyrazolo[3,4-b]pyrazine
Reactant of Route 5
Reactant of Route 5
6-chloro-3-iodo-1-methyl-1H-Pyrazolo[3,4-b]pyrazine
Reactant of Route 6
6-chloro-3-iodo-1-methyl-1H-Pyrazolo[3,4-b]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.